

First-in-Human Clinical Trial Results of GLS1 Inhibitors: A Comparative Guide

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Compound of Interest				
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The landscape of cancer metabolism-targeted therapies has seen a significant advancement with the development of glutaminase (GLS1) inhibitors. These agents target the crucial role of glutamine in tumor cell growth and survival. This guide provides a comparative analysis of the first-in-human clinical trial results for three key **GLS1 inhibitors**: Telaglenastat (CB-839), IACS-6274 (IPN60090), and Sirpiglenastat (DRP-104).

At a Glance: GLS1 Inhibitors in Early Clinical Development



Inhibitor	Company	Trial Identifier	Phase	Key Characteristics
Telaglenastat (CB-839)	Calithera Biosciences	NCT02071862	Phase I/II	First-in-class, oral, selective, allosteric inhibitor of GLS1.[1]
IACS-6274 (IPN60090)	MD Anderson Cancer Center	NCT03894540	Phase I	Potent, oral GLS1 inhibitor with excellent pharmacokinetic properties.[2][3]
Sirpiglenastat (DRP-104)	Dracen Pharmaceuticals	NCT04471415	Phase I/IIa	Prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[4]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the first-in-human clinical trials of these **GLS1** inhibitors.

Table 1: Efficacy of First-in-Human GLS1 Inhibitors (Monotherapy)



Inhibitor	Trial	Tumor Type(s)	Dose	Efficacy Endpoint	Result
Telaglenastat (CB-839)	NCT0207186 2	Advanced Solid Tumors	800 mg BID (RP2D)	Overall Response Rate (ORR)	5% (in renal cell carcinoma)[1]
Disease Control Rate (DCR)	43% across expansion cohorts; 50% in renal cell carcinoma.[1]				
IACS-6274	NCT0389454 0	Advanced Solid Tumors	180mg BID (Recommend ed Phase 2 Dose)	Best Overall Response	Stable Disease (SD) in 17 of 20 evaluable patients.[2]
Disease Control Rate (DCR) at 12 weeks	60%[2]				
Sirpiglenastat (DRP-104)	NCT0447141 5	Advanced Solid Tumors	Dose escalation ongoing	Efficacy Data	Preliminary results not yet reported in detail.

BID: Twice daily; RP2D: Recommended Phase 2 Dose

Table 2: Safety and Tolerability of First-in-Human GLS1 Inhibitors



Inhibitor	Trial	Maximum Tolerated Dose (MTD)	Most Common Adverse Events (AEs)	Dose-Limiting Toxicities (DLTs)
Telaglenastat (CB-839)	NCT02071862	Not reached[1]	Fatigue (23%), Nausea (19%)[1]	Not specified in detail in the provided results.
IACS-6274	NCT03894540	Not specified; RP2D is 180mg BID.[2]	Mild transient visual disturbances.[3]	One patient at the highest dose level experienced acute renal failure and posterior reversible encephalopathy syndrome (PRES), which fully resolved.[3]
Sirpiglenastat (DRP-104)	NCT04471415	To be determined.	Data not yet mature.	Data not yet mature.

Experimental Protocols Telaglenastat (CB-839) - NCT02071862

This Phase I, open-label, first-in-human trial utilized a standard 3+3 dose-escalation design to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of telaglenastat in patients with advanced solid tumors.[1] Following dose escalation, tumor-specific expansion cohorts were enrolled.[1] Key assessments included safety monitoring, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity based on Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[1][5]

IACS-6274 - NCT03894540

This was a biomarker-driven, Phase I dose-escalation study in patients with molecularly selected advanced solid tumors.[6] The trial employed a Bayesian Optimal Interval (BOIN)



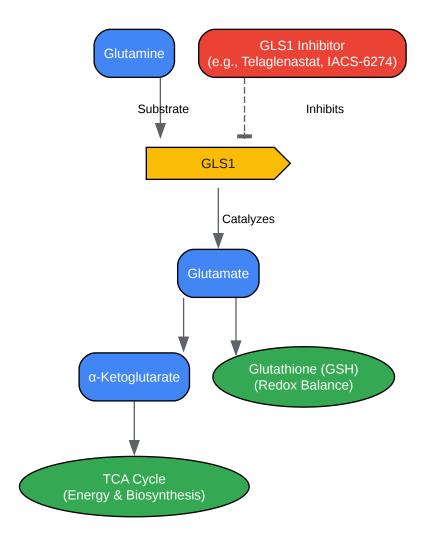
design for dose escalation.[2] The primary objectives were to evaluate the safety and tolerability of IACS-6274, identify the maximum tolerated dose, and establish the recommended Phase II dose.[3][7] Secondary objectives included assessing pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[3][7] Pharmacodynamic studies involved measuring metabolic activity in patients' peripheral blood mononuclear cells.[3]

Sirpiglenastat (DRP-104) - NCT04471415

This is an ongoing Phase 1/2a first-in-human study designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of sirpiglenastat.[8] The study includes dose-escalation parts for both intravenous and subcutaneous administration, followed by dose expansion cohorts in patients with specific genetic mutations (e.g., KEAP1, NFE2L2, and/or STK11 mutations in non-small cell lung cancer).[8][9] The trial will also investigate sirpiglenastat in combination with the immune checkpoint inhibitor atezolizumab.[8]

Visualizations Glutamine Metabolism and GLS1 Inhibition



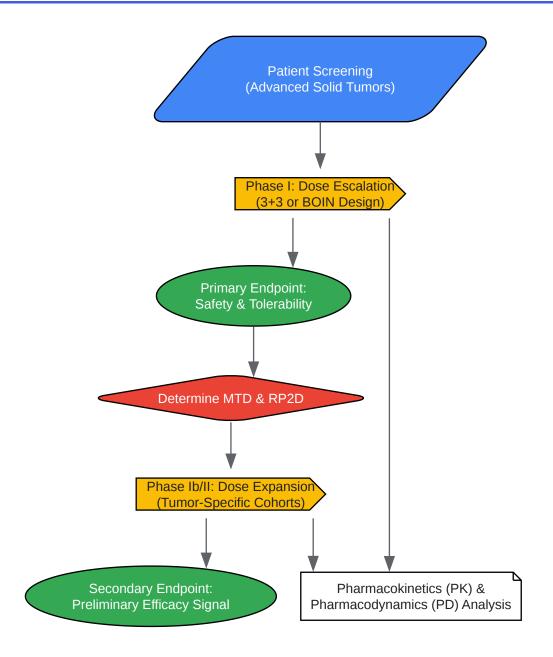


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Caption: Simplified pathway of glutamine metabolism and the point of intervention for **GLS1** inhibitors.

First-in-Human GLS1 Inhibitor Trial Workflow





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Caption: A general workflow for the first-in-human clinical trials of **GLS1 inhibitors**.

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